1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid 1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 196211-13-9
VCID: VC4956030
InChI: InChI=1S/C12H13NO3/c14-10(12(6-7-12)11(15)16)13-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,14)(H,15,16)
SMILES: C1CC1(C(=O)NCC2=CC=CC=C2)C(=O)O
Molecular Formula: C12H13NO3
Molecular Weight: 219.24

1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid

CAS No.: 196211-13-9

Cat. No.: VC4956030

Molecular Formula: C12H13NO3

Molecular Weight: 219.24

* For research use only. Not for human or veterinary use.

1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid - 196211-13-9

Specification

CAS No. 196211-13-9
Molecular Formula C12H13NO3
Molecular Weight 219.24
IUPAC Name 1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C12H13NO3/c14-10(12(6-7-12)11(15)16)13-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,14)(H,15,16)
Standard InChI Key ZIPURTBBOFIUNR-UHFFFAOYSA-N
SMILES C1CC1(C(=O)NCC2=CC=CC=C2)C(=O)O

Introduction

Chemical Identity and Structural Features

The molecular formula of 1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid is C₁₂H₁₃NO₃, with a molecular weight of 219.24 g/mol and a purity typically exceeding 97% . Its IUPAC name reflects the substitution pattern: a cyclopropane ring bearing both a benzylcarbamoyl group (-NH-CO-Benzyl) and a carboxylic acid (-COOH) at the 1-position.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number196211-13-9
Molecular FormulaC₁₂H₁₃NO₃
Molecular Weight219.24 g/mol
Purity>97%
Functional GroupsCarboxylic acid, Benzylcarbamoyl, Cyclopropane

The cyclopropane ring introduces significant steric strain, which influences the compound’s reactivity and conformational stability. Nuclear magnetic resonance (NMR) studies of analogous compounds reveal distinct proton environments: cyclopropane -CH₂- protons typically appear as multiplets between δ 1.2–1.7 ppm, while aromatic protons from the benzyl group resonate near δ 7.2–7.4 ppm . Infrared (IR) spectroscopy confirms the presence of carbonyl groups (C=O stretching at ~1700 cm⁻¹) and carboxylic acid O-H bonds (~2932 cm⁻¹) .

Synthesis and Structural Modification

Suzuki-Miyaura Cross-Coupling Reactions

A prominent synthesis route involves 1-(4-bromophenyl)cyclopropane-1-carboxylic acid as a precursor. In a 1,4-dioxane/water solvent system, this intermediate undergoes palladium-catalyzed Suzuki-Miyaura coupling with substituted boronic acids to yield biphenyl derivatives .

Representative Reaction Conditions:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0)

  • Solvent: 1,4-Dioxane:H₂O (4:1)

  • Temperature: 80–100°C

  • Yield: 60–85%

CompoundMCF-7 (ER+)MDA-MB-231 (ER-)Hek-293 (Normal)
3a10.14 ± 2.0510.78 ± 2.58>100
3j9.92 ± 0.979.54 ± 0.85>100
Tamoxifen4.21 ± 0.345.12 ± 0.4185.6 ± 3.2

Key findings:

  • Compound 3j (benzyloxy-substituted) showed potent activity comparable to Tamoxifen.

  • Selectivity indices (SI >10) suggest preferential toxicity toward cancer cells over normal Hek-293 cells .

Mechanism of Action

Molecular docking studies indicate that the biphenyl moiety engages in π-π stacking and hydrogen bonding with estrogen receptor alpha (ERα), mimicking endogenous ligand interactions . The cyclopropane ring’s rigidity may enhance binding affinity by reducing conformational entropy loss upon receptor engagement.

Applications in Organic Synthesis

Building Block for Biphenyl Systems

The compound serves as a versatile intermediate in synthesizing biphenyl carboxylic acids, which are prevalent in:

  • Pharmaceuticals: Angiotensin II receptor blockers, kinase inhibitors.

  • Materials Science: Liquid crystals, metal-organic frameworks (MOFs).

Functionalization Strategies

  • Esterification: Conversion to methyl/ethyl esters for improved lipophilicity.

  • Amide Formation: Coupling with amines to yield prodrugs or targeted delivery systems.

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